3-Chloro-11H-indolo[3,2-C]quinoline
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Overview
Description
3-Chloro-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its fused ring structure, which includes both indole and quinoline moieties. The presence of a chlorine atom at the third position of the indole ring adds to its unique chemical properties. Compounds of this class are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-11H-indolo[3,2-C]quinoline can be achieved through various methods. One common approach involves the SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . Another method includes the Friedlander condensation followed by Cadogan cyclization, which allows for the construction of the indoloquinoline framework from o-aminobenzaldehydes and 2-nitrophenyl substituted ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as SnCl4 and the implementation of efficient cyclization techniques are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different indoloquinoline derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various 3-substituted indoloquinoline derivatives .
Scientific Research Applications
3-Chloro-11H-indolo[3,2-C]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antimicrobial and antimalarial agent.
Mechanism of Action
The mechanism of action of 3-Chloro-11H-indolo[3,2-C]quinoline involves its interaction with various molecular targets. It is known to intercalate into DNA, disrupting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This intercalation leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with antimalarial properties.
Neocryptolepine: A related compound with similar biological activities.
Quindoline: Known for its antimicrobial and anticancer properties.
Uniqueness
3-Chloro-11H-indolo[3,2-C]quinoline stands out due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This unique feature allows for the development of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
116792-07-5 |
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Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
3-chloro-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C15H9ClN2/c16-9-5-6-11-14(7-9)17-8-12-10-3-1-2-4-13(10)18-15(11)12/h1-8,18H |
InChI Key |
ROOSRIFSHAIYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C4C=C(C=CC4=C3N2)Cl |
Origin of Product |
United States |
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